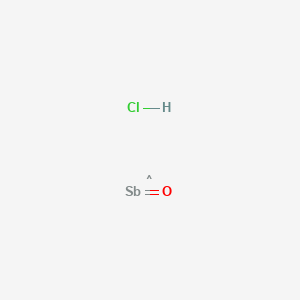
CID 50931182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sodium tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction proceeds as follows :
BF3⋅(C2H5)2O+3C3H7MgBr→B(C3H7)3+3MgBrF+(C2H5)2O
Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield the tetrapropylborate .
Chemical Reactions Analysis
Sodium tetrapropylborate undergoes various types of reactions, including:
- Substitution Reactions: It is used for the propylation of organometallic compounds, including organotin, organomercury, and organolead compounds . The general reaction can be represented as:
R4−n(Sn,Pb)n++n NaB(C3H7)4↔R4−n(Sn,Pb)(C3H7)n+n B(C3H7)3+n Na+
Scientific Research Applications
Sodium tetrapropylborate is extensively used in scientific research, particularly in:
Environmental Chemistry: It is used as a derivatization reagent for the analysis of organometallic pollutants in environmental samples.
Analytical Chemistry: It facilitates the gas chromatography of organometallic compounds by rendering them volatile.
Public Health Research: It aids in the analysis of toxic organometallic compounds, such as organotin, organomercury, and organolead compounds.
Mechanism of Action
The primary mechanism of action of Sodium tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form more volatile derivatives, which can then be analyzed using gas chromatography . This reaction is crucial for detecting and quantifying organometallic pollutants in various samples.
Comparison with Similar Compounds
Sodium tetrapropylborate is unique compared to other similar compounds due to its specific application in the derivatization of organometallic pollutants. Similar compounds include:
Sodium tetraphenylborate: Used in similar derivatization reactions but with phenyl groups instead of propyl groups.
Sodium tetraethylborate: Another derivatization reagent but with ethyl groups.
These compounds share similar chemical properties but differ in the alkyl groups attached to the boron atom, which can influence their reactivity and application in different analytical techniques.
Properties
Molecular Formula |
ClHOSb |
|---|---|
Molecular Weight |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChI Key |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sb].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















